Trestatin C
CAS No.: 71892-68-7
Cat. No.: VC1752923
Molecular Formula: C75H125N3O52
Molecular Weight: 1900.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 71892-68-7 |
|---|---|
| Molecular Formula | C75H125N3O52 |
| Molecular Weight | 1900.8 g/mol |
| IUPAC Name | (2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-5-[[(1S,4R,5R,6S)-4-[(2S,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-5-[[(4R,5R,6S)-4-[(2S,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]-3,4-dihydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]-3,4-dihydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
| Standard InChI | InChI=1S/C75H125N3O52/c1-16-31(76-22-4-19(7-79)34(88)42(96)35(22)89)39(93)51(105)67(114-16)125-62-26(11-83)118-70(55(109)46(62)100)123-60-20(8-80)5-23(36(90)44(60)98)77-32-17(2)115-68(52(106)40(32)94)126-63-27(12-84)119-71(56(110)47(63)101)124-61-21(9-81)6-24(37(91)45(61)99)78-33-18(3)116-69(53(107)41(33)95)127-64-28(13-85)120-72(57(111)48(64)102)128-65-29(14-86)121-73(58(112)49(65)103)129-66-30(15-87)122-75(59(113)50(66)104)130-74-54(108)43(97)38(92)25(10-82)117-74/h4-6,16-18,22-113H,7-15H2,1-3H3/t16-,17-,18-,22?,23?,24+,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35+,36+,37+,38-,39+,40+,41+,42+,43+,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-/m1/s1 |
| Standard InChI Key | OBZZPMPQQQMTMK-FPAWZWHZSA-N |
| Isomeric SMILES | C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)CO)CO)CO)O)O)N[C@H]6C=C([C@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@@H]8[C@@H]([C@H]([C@@H]([C@H](O8)C)NC9C=C([C@H]([C@@H]([C@H]9O)O)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C)NC1C=C([C@H]([C@@H]([C@H]1O)O)O)CO)O)O)O)O)CO)O)O)O)O)CO |
| SMILES | CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(C(C=C3CO)NC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(C(C(C=C6CO)NC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(C(C1O)O)OC1C(C(C(C(O1)CO)O)O)O)CO)CO)CO)C)O)O)CO)C)O)O)CO)O)O)NC1C=C(C(C(C1O)O)O)CO |
| Canonical SMILES | CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(C(C=C3CO)NC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(C(C(C=C6CO)NC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(C(C1O)O)OC1C(C(C(C(O1)CO)O)O)O)CO)CO)CO)C)O)O)CO)C)O)O)CO)O)O)NC1C=C(C(C(C1O)O)O)CO |
Introduction
Chemical Structure and Properties
Molecular Composition
Trestatin C (CAS 71892-68-7) is characterized by the molecular formula C75H125N3O52 with a molecular weight of approximately 1900.78 daltons . It belongs to a family of basic oligosaccharides with potent inhibitory activity against various alpha-amylases . The compound is part of a group of related substances, including Trestatin A (C56H94N2O40) and Trestatin B (C37H63NO28), which share similar biological activities but differ in their structural complexity .
Structural Characteristics
The molecular structure of Trestatin C has been determined through spectroscopic and chemical methods . Its complex structure can be represented by the SMILES notation: C[C@@H]1C@HN[C@H]6C=C(C@HO[C@@H]7C@@HO)CO .
Comparison of Trestatin Compounds
The structural relationships between the three main Trestatin compounds are outlined in the following table:
| Compound | Molecular Formula | Molecular Weight | Structure Complexity |
|---|---|---|---|
| Trestatin A | C56H94N2O40 | ~1400 | Medium |
| Trestatin B | C37H63NO28 | ~900 | Lowest |
| Trestatin C | C75H125N3O52 | 1900.78 | Highest |
Biosynthesis and Production
Microbial Origin
Trestatin C is produced by the bacterial strain Streptomyces dimorphogenes NR-320-OM7HB . This microbial production source places Trestatin C among the numerous bioactive secondary metabolites produced by Streptomyces species, which are known for generating compounds with significant pharmacological activities.
Isolation Process
The isolation of Trestatin C involves fermentation of the producer strain under controlled conditions, followed by extraction and purification procedures. The complex purification process is necessary to isolate this specific oligosaccharide from other microbial metabolites and to achieve the high purity required for research and potential therapeutic applications.
Mechanism of Action
Enzymatic Inhibition
Trestatin C functions as a specific inhibitor of alpha-amylase enzymes, which are responsible for the hydrolysis of starch into smaller oligosaccharides during digestion . By binding to these enzymes, Trestatin C prevents them from breaking down complex carbohydrates, thus delaying the release of glucose from dietary starch.
Specificity Profile
The inhibitory activity of Trestatin C extends to various alpha-amylases. It demonstrates potent effects against pancreatic alpha-amylase, which is crucial for starch digestion in humans, as well as against alpha-amylases from other sources such as Bacillus subtilis and Aspergillus oryzae . This broad spectrum of inhibitory activity highlights the compound's versatility as an enzyme inhibitor.
Pharmacological Effects
Glucose Response Modulation
Clinical studies have demonstrated that Trestatin significantly reduces post-prandial glucose excursions in both healthy individuals and those with Type 2 diabetes. The magnitude of this effect is dose-dependent, with higher doses providing greater reductions in blood glucose elevations following starch consumption .
Impact on Blood Glucose Levels
The effect of Trestatin on blood glucose levels in healthy subjects following a starch meal (115g) is quantified in the table below:
| Trestatin Dose | Maximum Blood Glucose Increase (mmol/l) | Statistical Significance |
|---|---|---|
| Placebo | 2.19±0.57 | Reference |
| 10 mg | 1.32±0.39 | Not significant |
| 20 mg | 1.06±0.26 | Not significant |
| 50 mg | 0.43±0.07 | p<0.05 |
| 100 mg | 0.26±0.14 | p<0.05 |
The data demonstrates a clear dose-response relationship, with statistically significant reductions in blood glucose excursions at doses of 50 mg and above .
Insulin Response Reduction
Alongside its effects on blood glucose, Trestatin also significantly attenuates the insulin response to starch consumption, as shown in the following data from healthy subjects:
| Trestatin Dose | Maximum Plasma Insulin Increase (mU/l) | Statistical Significance |
|---|---|---|
| Placebo | 116.5±19.6 | Reference |
| 10 mg | 74.8±17.5 | Not significant |
| 20 mg | 50.7±8.3 | Not significant |
| 50 mg | 28.7±6.9 | p<0.05 |
| 100 mg | 16.5±3.2 | p<0.05 |
These findings indicate that Trestatin can substantially reduce the insulin demand associated with carbohydrate consumption, which may have implications for preserving beta-cell function over time .
Clinical Applications
Effects in Type 2 Diabetes
Studies in patients with Type 2 diabetes have shown that Trestatin can significantly reduce post-prandial hyperglycemia. After a 50g starch meal, diabetic patients showed the following responses:
| Trestatin Dose | Maximum Blood Glucose Increase (mmol/l) | Statistical Significance |
|---|---|---|
| Placebo | 6.09±0.02 | Reference |
| 10 mg | 3.17±0.59 | p<0.05 |
| 30 mg | 1.69±0.41 | p<0.05 |
The corresponding insulin increases were also significantly reduced: 58.8±12.7 mU/l with placebo, 31.5±9.7 mU/l with 10 mg (p<0.05), and 23.4±4.8 mU/l with 30 mg (p<0.05) . These findings suggest potential therapeutic applications in managing postprandial glycemic excursions in diabetes.
Food Incorporation
Research has explored the incorporation of Trestatin into food products as a practical approach to managing postprandial glycemia. Studies have shown that adding Trestatin to bread (at doses of 3 and 6 mg per 75g starch) effectively reduced both glucose and insulin responses after consumption in healthy volunteers and diabetic patients . This suggests the feasibility of creating functional foods with improved glycemic profiles through the addition of Trestatin.
Comparative Analysis
Advantages Over Other Amylase Inhibitors
Compared to other alpha-amylase inhibitors, Trestatin C offers several potential advantages:
-
Specificity: Trestatin specifically targets alpha-amylase without affecting other digestive enzymes
-
Potency: It demonstrates high inhibitory activity at relatively low doses
-
Sustained efficacy: No development of tolerance has been observed during extended use
-
Food compatibility: It can be incorporated into food products while maintaining its activity
Limitations and Considerations
Despite its promising properties, several factors must be considered regarding the clinical application of Trestatin C:
-
Complex structure: The complex oligosaccharide structure may present challenges for large-scale synthesis
-
Microbial production dependency: Current production relies on microbial fermentation, which may limit scalability
-
Optimization needs: Optimal dosing regimens and formulations for different applications require further investigation
Future Research Directions
Therapeutic Development
Several avenues for future research on Trestatin C include:
-
Optimization of formulations for pharmaceutical applications
-
Development of modified derivatives with enhanced properties
-
Exploration of combination therapies with other anti-diabetic agents
-
Investigation of potential benefits in prediabetes and metabolic syndrome
Food Technology Applications
The successful incorporation of Trestatin into bread suggests potential for broader applications in food technology:
-
Development of various functional foods with reduced glycemic impact
-
Optimization of food processing methods to maintain Trestatin activity
-
Consumer acceptability and sensory evaluation of Trestatin-containing foods
-
Long-term studies on the nutritional impacts of chronic consumption
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume